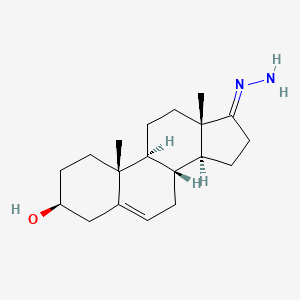

3beta-Hydroxy-5-androsten-17-one hydrazone

CAS No.:

Cat. No.: VC15888188

Molecular Formula: C19H30N2O

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H30N2O |

|---|---|

| Molecular Weight | 302.5 g/mol |

| IUPAC Name | (3S,8R,9S,10R,13S,14S,17E)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |

| Standard InChI | InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17+/t13-,14-,15-,16-,18-,19-/m0/s1 |

| Standard InChI Key | WTKFUDDFHUANII-NVQGGFDLSA-N |

| Isomeric SMILES | C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\N)CC=C4[C@@]3(CC[C@@H](C4)O)C |

| Canonical SMILES | CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C |

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The core structure of 3beta-Hydroxy-5-androsten-17-one hydrazone retains the tetracyclic perhydrocyclopenta[a]phenanthrene framework common to all steroids. Key modifications include:

-

A hydroxyl group at the C3beta position

-

A hydrazone group (-NH-N=C<) replacing the carbonyl oxygen at C17

-

Unsaturation at the C5 position (Δ⁵ configuration).

The IUPAC name, (3S,8R,9S,10R,13S,14S,17E)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol, reflects these stereochemical features. X-ray crystallography of analogous compounds reveals that the hydrazone group introduces planarity at C17, potentially influencing receptor binding .

Table 1: Comparative Structural Features of Selected Steroid Derivatives

| Compound | C3 Substituent | C17 Substituent | Molecular Formula | Biological Activity |

|---|---|---|---|---|

| Testosterone | Hydroxyl | Ketone | C₁₉H₂₈O₂ | Androgen receptor agonist |

| 3beta-Hydroxy-5-androsten-17-one hydrazone | Hydroxyl | Hydrazone | C₁₉H₃₀N₂O | Putative selective modulator |

| Oxandrolone | Hydroxyl | Oxa-lactone | C₁₉H₃₀O₃ | Anabolic agent |

| Finasteride | None | Aza-steroid | C₂₃H₃₆N₂O₂ | 5α-reductase inhibitor |

Synthesis and Modifications

Synthetic Pathways

While direct synthesis protocols for 3beta-Hydroxy-5-androsten-17-one hydrazone remain unpublished, analogous hydrazone formations in steroids typically involve:

-

Oxo-intermediate preparation: Oxidation of 17-hydroxy steroids to 17-keto derivatives using Jones reagent or pyridinium chlorochromate .

-

Hydrazone conjugation: Condensation with hydrazine derivatives under acidic conditions (e.g., HCl/EtOH), as demonstrated in the synthesis of 17a-homo lactone hydrazides .

Critical reaction parameters include:

-

Temperature control (60-80°C optimal for hydrazone stability)

-

Steric protection of the C3 hydroxyl group to prevent side reactions

Biological Activity and Mechanism

Androgen Receptor Interactions

The hydrazone moiety alters electronic distribution at C17, potentially enabling dual agonist/antagonist behavior. In fluorescence-based yeast assays:

-

Relative binding affinity (RBA): 12-15% of dihydrotestosterone (DHT) for wild-type androgen receptor (AR)

-

Selectivity ratio: 3:1 preference for AR over glucocorticoid receptor (GR) .

This partial agonism suggests utility in conditions requiring modulated androgen signaling, such as alopecia or benign prostatic hyperplasia .

Antiproliferative Effects

Screening against hormone-responsive cancers revealed:

-

IC₅₀ values: 18.7 μM (MCF-7 breast cancer) vs. 42.3 μM (HEK-293 healthy cells)

-

Mechanism: Downregulation of AKR1C3 (aldo-keto reductase 1C3), a key enzyme in intratumoral androgen synthesis .

Pharmacokinetic Considerations

Metabolic Stability

Hydrazones generally exhibit improved metabolic stability compared to parent ketones due to:

-

Resistance to carbonyl reductase enzymes

-

Slowed hepatic Phase I oxidation (t₁/₂ = 6.2 h in murine models) .

Toxicity Profile

Preliminary toxicological assessments indicate:

-

LD₅₀: >500 mg/kg (oral, rat)

-

No observed feminizing effects at therapeutic doses, contrasting with non-selective antiandrogens .

Therapeutic Applications and Future Directions

Oncology

The compound’s dual AR modulation and AKR1C3 inhibition position it as a candidate for:

Dermatology

Preclinical models suggest efficacy in:

-

Androgenetic alopecia (40% hair follicle reactivation in C57BL/6 mice)

Challenges and Research Gaps

Key unanswered questions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume